
LY2090314
Descripción general
Descripción
LY-2090314 es un potente inhibidor de la glucógeno sintasa quinasa-3 (GSK-3), que desempeña un papel crucial en varios procesos celulares como la iniciación de la síntesis de proteínas, la proliferación celular, la diferenciación y la apoptosis . Este compuesto ha sido ampliamente estudiado por sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento del cáncer .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de LY-2090314 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que implican la formación de un núcleo de benzodiazepina y modificaciones posteriores para introducir las unidades imidazopirídica y pirrólica .
Métodos de Producción Industrial
La producción industrial de LY-2090314 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye pasos como la optimización de la reacción, la purificación y el control de calidad para cumplir con los estándares requeridos para las aplicaciones farmacéuticas .
Análisis De Reacciones Químicas
Tipos de Reacciones
LY-2090314 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.
Sustitución: LY-2090314 puede sufrir reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción generalmente se optimizan para lograr los productos deseados con alta eficiencia .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto. Las reacciones de sustitución dan como resultado la formación de nuevos derivados con grupos funcionales modificados .
Aplicaciones Científicas De Investigación
LY-2090314 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Mecanismo De Acción
LY-2090314 ejerce sus efectos inhibiendo selectivamente la glucógeno sintasa quinasa-3 (GSK-3), que está involucrada en múltiples vías de señalización. La inhibición de GSK-3 conduce a la estabilización de β-catenina, la activación de la señalización Wnt y la inducción de apoptosis en las células cancerosas . Este compuesto ha mostrado una potente actividad antiproliferativa en varias líneas celulares cancerosas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .
Comparación Con Compuestos Similares
Compuestos Similares
Tideglusib: Otro inhibidor de la glucógeno sintasa quinasa-3 con efectos inhibitorios similares pero diferente estructura química.
Unicidad
LY-2090314 es único debido a su alta selectividad y potencia en la inhibición de la glucógeno sintasa quinasa-3, con valores de IC50 de 1.5 nM y 0.9 nM para GSK-3α y GSK-3β, respectivamente . Su capacidad para inducir apoptosis en células cancerosas y mejorar la eficacia de los agentes quimioterapéuticos lo distingue de otros compuestos similares .
Actividad Biológica
LY2090314 is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a key regulator in various cellular processes, including cell proliferation, apoptosis, and metabolism. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in neuroblastoma and acute myeloid leukemia (AML). This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
GSK-3 exists in two isoforms, GSK-3α and GSK-3β, both of which play critical roles in cell signaling pathways. Inhibition of GSK-3 by this compound leads to several downstream effects:
- Increased β-catenin Stability : this compound stabilizes β-catenin, a protein involved in the Wnt signaling pathway, promoting cell survival and proliferation.
- Induction of Apoptosis : The inhibition of GSK-3 results in increased levels of pro-apoptotic markers such as cleaved PARP and caspase-3 while decreasing anti-apoptotic proteins like survivin and Mcl-1 .
Table 1: IC50 Values for this compound
Target | IC50 Value |
---|---|
GSK-3α | 1.5 nM |
GSK-3β | 0.9 nM |
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, neuroblastoma (NB) cell lines treated with this compound showed significant growth reduction at concentrations as low as 20 nM. The results indicated that:
- Cell Viability : A reduction in viability was observed across three different NB cell lines (NGP, SK-N-AS, SH-SY-5Y) with a substantial decrease in growth rates (22% - 61%) after 96 hours of treatment.
- Apoptotic Induction : Western blot analysis confirmed increased apoptotic markers and decreased cyclin D1 levels, suggesting that this compound promotes apoptosis through GSK-3 inhibition .
Phase I Study
A first-in-human Phase I dose-escalation study evaluated the safety and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings include:
- Dosing : Patients received single doses ranging from 10 mg to 120 mg.
- Maximum Tolerated Dose (MTD) : The MTD was established at 40 mg when combined with pemetrexed and carboplatin.
- Adverse Events : Treatment-related adverse events were reported in 63% of patients; however, most were manageable .
Phase II Study in AML
An open-label Phase II study investigated the safety and efficacy of this compound in patients with AML:
- Cohorts : Twenty patients received 40 mg doses across different schedules.
- Adverse Events : Common non-hematologic adverse events included decreased appetite and nausea. Hematologic events included febrile neutropenia and thrombocytopenia.
- Efficacy : No complete or partial remissions were observed, indicating limited clinical benefit despite acceptable safety profiles .
Pharmacokinetics and Metabolism
This compound exhibits a rapid clearance profile characterized by extensive metabolism. Key pharmacokinetic findings include:
- Half-life : Approximately 0.4 hours in rats, 0.7 hours in dogs, and between 1.8 to 3.4 hours in humans.
- Excretion : The majority of metabolites were excreted via bile into feces (69%-97%), with minimal urinary recovery (≤3%) of drug-related material .
Case Studies
Several case studies have highlighted the potential benefits and limitations of this compound:
- Neuroblastoma Case Study : A patient with refractory neuroblastoma showed stable disease after treatment with this compound combined with standard chemotherapy regimens.
- AML Case Study : In a cohort treated with this compound, some patients exhibited reduced blast counts; however, overall response rates remained low.
Propiedades
IUPAC Name |
3-[6-fluoro-10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN6O3/c29-18-12-17-15-34(28(38)32-7-3-1-4-8-32)11-10-33-16-20(19(13-18)25(17)33)23-24(27(37)31-26(23)36)21-14-30-22-6-2-5-9-35(21)22/h2,5-6,9,12-14,16H,1,3-4,7-8,10-11,15H2,(H,31,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWTAWVFDCTGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN3C=C(C4=CC(=CC(=C43)C2)F)C5=C(C(=O)NC5=O)C6=CN=C7N6C=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209085 | |
Record name | LY-2090314 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603288-22-8 | |
Record name | LY-2090314 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603288228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2090314 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11913 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LY-2090314 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-2090314 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822M3GYM67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: LY2090314 is a potent and selective inhibitor of both GSK3α and GSK3β isoforms. [, ] It binds to the ATP-binding site of GSK-3, preventing its kinase activity. []
A: Inhibiting GSK-3 with this compound prevents the phosphorylation and subsequent degradation of β-catenin, a key protein in the Wnt signaling pathway. [, , , ] This leads to β-catenin stabilization and accumulation, activating the Wnt/β-catenin pathway. [, , ] This pathway plays a crucial role in various cellular processes like proliferation, differentiation, and apoptosis. []
ANone: The molecular formula of this compound is C28H26FN7O3, and its molecular weight is 527.56 g/mol. These details can be derived from the full chemical name: 3-[9-fluoro-2-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydro[1,4]diazepino[6,7,1-hi]indol-7-yl]-4-imidazo[1,2-a]pyridin-3-yl-1H-pyrrole-2,5-dione.
ANone: While the provided research papers do not present detailed spectroscopic data, they highlight its chemical structure. Further investigation into publicly available chemical databases or contacting the original researchers could yield more information.
A: this compound exhibits high clearance, primarily through extensive hepatic metabolism. [] It has a moderate volume of distribution and is rapidly eliminated with a short half-life in rats, dogs, and humans. [] Metabolites are mainly excreted in feces via bile, with negligible circulating levels. []
A: this compound administration leads to β-catenin stabilization and upregulation of Axin2 gene expression, a marker of Wnt pathway activation, in preclinical models. [, ]
A: this compound demonstrates potent in vitro cytotoxicity in melanoma cell lines, inducing caspase activation and PARP cleavage. [] It also inhibits the growth of pancreatic cancer cells and enhances their sensitivity to chemotherapeutic agents like nab-paclitaxel. [, ]
A: this compound treatment resulted in tumor growth delay in A375 melanoma xenografts. [] In pancreatic cancer models, this compound combined with nab-paclitaxel significantly prolonged survival in mice. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.